Ethyl 3-cyano-4-isopropoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-16-13(15)10-5-6-12(17-9(2)3)11(7-10)8-14/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVGARNVXJUPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098542-97-1 | |
| Record name | ethyl 3-cyano-4-(propan-2-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Cyano 4 Isopropoxybenzoate and Its Precursors
Established Synthetic Pathways for the Benzoate (B1203000) Core Structure
The foundation of Ethyl 3-cyano-4-isopropoxybenzoate is the benzoate core. The synthesis begins with a functionalized benzene (B151609) ring, which is then modified through reactions such as esterification and electrophilic aromatic substitution to build the desired molecular architecture.
Esterification Reactions for Ethyl Benzoate Formation
Esterification is a fundamental reaction in the synthesis of this compound. This reaction can be employed at two key stages: either at the beginning of the synthetic sequence by using an ethyl ester of a starting material like ethyl 4-hydroxybenzoate (B8730719), or as the final step to convert the carboxylic acid group of 3-cyano-4-isopropoxybenzoic acid into the corresponding ethyl ester.
A common and well-established method for this transformation is the Fischer-Speier esterification. This process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ethyl ester. For instance, methyl 4-hydroxybenzoate can be prepared by reacting 4-hydroxybenzoic acid with methanol (B129727) and sulfuric acid at reflux temperatures (65-70°C). tdcommons.org A similar principle applies to the formation of the ethyl ester.
The reaction to form the final product is the esterification of 3-cyano-4-isopropoxybenzoic acid with ethanol.
Reaction Scheme for Fischer Esterification:
R-COOH + CH₃CH₂OH ⇌ R-COOCH₂CH₃ + H₂O (in the presence of H⁺)
Electrophilic Aromatic Substitution Strategies for Functionalization
Electrophilic aromatic substitution (EAS) is crucial for introducing new functional groups onto the aromatic ring of the benzoate precursor. In the synthesis of this compound, a key EAS reaction is the formylation of a 4-hydroxybenzoate ester. This reaction introduces a formyl group (-CHO) at the position ortho to the activating hydroxyl group (position 3), which is a necessary step before creating the cyano group.
The formylation can be achieved using reagents like paraformaldehyde in the presence of magnesium chloride and a base such as triethylamine (B128534). google.comgoogle.com This method directs the substitution to the desired position on the benzene ring, setting the stage for subsequent transformations. This step is a critical functionalization that builds the complexity of the molecule from a simpler starting material.
Synthesis of 3-Cyano-4-isopropoxybenzoic Acid: Precursor to this compound
The direct precursor to the target compound is 3-cyano-4-isopropoxybenzoic acid. Its synthesis is a sequential process that involves introducing the cyano and isopropoxy groups onto a 4-hydroxybenzoic acid derivative. google.com This pathway is notable for avoiding the use of highly toxic reagents like cuprous cyanide, making it more suitable for industrial-scale production. google.comgoogle.com
Formylation and Subsequent Conversion to Cyano Group (e.g., from 4-hydroxybenzoic acid derivatives)
The synthesis of the cyano group at position 3 is ingeniously handled in a two-step process starting from a 4-hydroxybenzoate ester (methyl or ethyl). google.comgoogle.com
Formylation: The first step is the introduction of a formyl group (-CHO) onto the 3-position of the benzene ring. This is accomplished by reacting a 4-hydroxybenzoate ester with paraformaldehyde, magnesium chloride, and triethylamine in a solvent like dichloromethane (B109758). The mixture is heated, typically at 60°C overnight, to yield the 3-formyl-4-hydroxybenzoate ester. google.comgoogle.com
Conversion to Cyano Group: The newly introduced formyl group is then converted into a cyano group (-C≡N). This transformation is efficiently carried out by reacting the 3-formyl-4-hydroxybenzoate ester with hydroxylamine (B1172632) hydrochloride, followed by treatment with a reagent like acetyl chloride. google.com This reaction proceeds at elevated temperatures (e.g., 80°C for 2 hours) and provides a direct and efficient route to the 3-cyano-4-hydroxybenzoate ester intermediate, bypassing the need for more hazardous cyanating agents. google.com
Alkylation with Isopropyl Halides (e.g., isopropyl bromide)
With the cyano group in place, the next step is the alkylation of the phenolic hydroxyl group to form the isopropoxy ether. This is a classic Williamson ether synthesis. The 3-cyano-4-hydroxybenzoate ester is treated with an isopropyl halide, such as isopropyl bromide, in the presence of a base. google.com
Potassium carbonate (K₂CO₃) is commonly used as the base, and the reaction is run in a polar aprotic solvent mixture like acetonitrile/DMF. google.comgoogle.com The reaction mixture is heated, often to around 80°C, and stirred overnight to ensure complete conversion. google.com This step yields the ethyl (or methyl) 3-cyano-4-isopropoxybenzoate. If the starting material was a methyl ester, a final hydrolysis step using a base like sodium hydroxide (B78521) followed by acidification would be required to obtain 3-cyano-4-isopropoxybenzoic acid, which can then be re-esterified to the ethyl ester. google.comgoogle.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of 3-cyano-4-isopropoxybenzoic acid and its ethyl ester is highly dependent on the optimization of reaction conditions at each step. Research and patent literature outline specific parameters to maximize yields and purity. google.comgoogle.comgoogle.com The conditions described represent a balance between reaction rate, yield, and process safety, particularly in the avoidance of highly toxic reagents.
The table below summarizes the key reaction steps and optimized conditions for the synthesis starting from a 4-hydroxybenzoate ester.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Product |
| 1 | Formylation | 4-Hydroxybenzoate Ester | Paraformaldehyde, MgCl₂, Triethylamine | Dichloromethane | 60°C | Overnight | 3-Formyl-4-hydroxybenzoate Ester |
| 2 | Cyanation | 3-Formyl-4-hydroxybenzoate Ester | Hydroxylamine Hydrochloride, Acetyl Chloride | Acetonitrile / DMF | 80°C | 2 hours | 3-Cyano-4-hydroxybenzoate Ester |
| 3 | Alkylation (Etherification) | 3-Cyano-4-hydroxybenzoate Ester | Isopropyl Bromide, K₂CO₃ | Acetonitrile / DMF | 80°C | Overnight | Ethyl/Mthis compound |
| 4 | Hydrolysis (if needed) | Mthis compound | NaOH, then HCl | Tetrahydrofuran | 60°C | 0.5-1 hour | 3-Cyano-4-isopropoxybenzoic Acid |
| 5 | Esterification (if needed) | 3-Cyano-4-isopropoxybenzoic Acid | Ethanol, H₂SO₄ (catalyst) | Ethanol | Reflux | Variable | This compound |
This table is a composite representation based on findings from multiple sources. tdcommons.orggoogle.comgoogle.comgoogle.com
Green Chemistry Approaches in Precursor Synthesis
The synthesis of the primary precursor, 3-cyano-4-isopropoxybenzoic acid, has been a focal point for the application of green chemistry principles. A significant advancement has been the development of synthetic routes that circumvent the use of highly toxic reagents, particularly heavy-metal cyanides. google.comgoogle.comgoogle.com Traditional methods for introducing a cyano group often relied on reagents like cuprous cyanide, posing significant environmental and safety risks, making them unsuitable for large-scale industrial production. google.comgoogle.comgoogle.comgoogle.com
Modern approaches prioritize safety and efficiency by preparing the cyano group from a formyl group precursor. google.comgoogle.com This method is considered more direct, highly efficient, and better suited for industrial applications. google.comgoogle.comwipo.int The general pathway starts with a readily available ester of 4-hydroxybenzoic acid, such as the methyl, ethyl, or phenyl ester. google.comgoogle.com This starting material undergoes formylation, followed by the conversion of the newly introduced aldehyde group into a nitrile. This strategy not only avoids hazardous cyanides but also utilizes raw materials that are inexpensive and easily obtainable, which presents a clear cost advantage. google.comgoogle.com
While these methods represent a significant step towards greener synthesis, some steps may still involve solvents such as dichloromethane (DCM) or dimethylformamide (DMF). google.comgoogle.com Nevertheless, the elimination of acutely toxic and environmentally persistent reagents is a key achievement in aligning the synthesis of these precursors with green chemistry standards.
Table 1: Comparison of Synthetic Precursor Methodologies
| Feature | Traditional Method | Green Chemistry Approach |
| Cyanide Source | Cuprous Cyanide (CuCN) | Formyl group conversion |
| Key Advantages | - | Avoids highly toxic cyanide google.comgoogle.comgoogle.comgoogle.com, Efficient and direct google.com, Suitable for large-scale production google.comgoogle.com |
| Starting Materials | Varies | Methyl, Ethyl, or Phenyl 4-hydroxybenzoate google.comgoogle.com |
| Industrial Suitability | Low due to toxicity | High google.comgoogle.comgoogle.com |
Direct and Indirect Synthetic Routes to this compound
The synthesis of the target compound, this compound, can be achieved through several strategic routes, which can be broadly categorized as indirect or direct.
The indirect route involves the multi-step synthesis of the carboxylic acid intermediate, 3-cyano-4-isopropoxybenzoic acid, followed by a separate esterification step. google.com This pathway is as follows:
Formylation: An ester of 4-hydroxybenzoic acid (e.g., phenyl 4-hydroxybenzoate) is formylated using reagents like magnesium chloride, triethylamine, and paraformaldehyde. google.com
Nitrile Formation: The resulting 3-formyl-4-hydroxybenzoate ester is converted to a 3-cyano-4-hydroxybenzoate ester. google.com
Etherification: The phenolic hydroxyl group is converted to an isopropoxy ether using isopropyl bromide and a base like potassium carbonate. google.com
Hydrolysis: The ester group is hydrolyzed, typically with a base like sodium hydroxide, to yield 3-cyano-4-isopropoxybenzoic acid. google.com
Esterification: The final step is the esterification of the acid with ethanol to produce this compound.
A more direct route streamlines the process by starting with ethyl 4-hydroxybenzoate. This approach eliminates the final hydrolysis and re-esterification steps, making it a more atom-economical process. The synthesis proceeds through the same initial steps of formylation, nitrile formation, and etherification, directly yielding the target ethyl ester without isolating the carboxylic acid intermediate.
Esterification of 3-Cyano-4-isopropoxybenzoic Acid with Ethanol
The esterification of 3-cyano-4-isopropoxybenzoic acid with ethanol is a classic Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid. The reaction is a reversible equilibrium, and to drive it towards the product, water is often removed as it is formed. Upon completion, standard workup procedures involving neutralization, extraction, and purification yield the desired this compound.
Alternative One-Pot and Multicomponent Synthesis Strategies
While the described syntheses involve multiple distinct steps with purification of intermediates, the concept of "one-pot" synthesis is a desirable goal for improving efficiency. A one-pot strategy for a related compound, 4-isobutoxy-1,3-benzenedicarbonitrile, has been reported, suggesting the applicability of such methods in this area of chemical synthesis. google.com For this compound, the most streamlined approach documented is the direct sequence starting from ethyl 4-hydroxybenzoate. Although this is not a true one-pot reaction where all components are mixed from the start, it represents a more concise pathway than the synthesis and subsequent esterification of the corresponding carboxylic acid. Further research could lead to the development of tandem or cascade reactions to further consolidate the synthetic sequence.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability
The choice of synthetic route is heavily influenced by its efficiency, selectivity, and scalability.
Efficiency: The modern approach of converting a formyl group to a cyano group is noted for being highly efficient and direct. google.comgoogle.comgoogle.com Patent literature indicates that the two-step conversion of methyl 4-hydroxybenzoate to methyl 3-cyano-4-hydroxybenzoate can achieve a yield of 42%. google.com
Scalability: The avoidance of toxic reagents like cuprous cyanide is a major advantage for scalability, making the process "more suitable for industrialization" and large-scale production. google.comgoogle.comwipo.int The use of inexpensive and readily available starting materials further enhances the economic viability and scalability of this synthetic strategy. google.com
Table 2: Comparison of Synthetic Routes to this compound
| Parameter | Indirect Route (via Carboxylic Acid) | Direct Route (from Ethyl 4-hydroxybenzoate) |
| Number of Steps | More (includes hydrolysis and final esterification) | Fewer (avoids hydrolysis and final esterification) |
| Atom Economy | Lower | Higher |
| Scalability | Scalable, but with more unit operations | More scalable due to process simplification |
| Key Intermediate | 3-Cyano-4-isopropoxybenzoic acid | Ethyl 3-cyano-4-hydroxybenzoate |
Synthesis of Analogues and Derivatives of this compound for Structure-Reactivity Studies
To investigate structure-reactivity relationships, analogues of this compound are synthesized. This often involves systematic modification of different parts of the molecule, such as the ester group.
Alkyl Chain Variations in the Ester Moiety (e.g., Mthis compound)
Varying the alkyl chain of the ester is a straightforward way to create analogues. The synthesis of Mthis compound, for instance, is well-documented and follows a parallel path to its ethyl counterpart. google.comwipo.int The synthesis begins with methylparaben (methyl 4-hydroxybenzoate) instead of the ethyl ester. google.com
The synthetic sequence for the methyl analogue is as follows:
Formylation: Methyl 4-hydroxybenzoate is converted to methyl 3-formyl-4-hydroxybenzoate. google.com
Nitrile Formation: The formyl intermediate is transformed into methyl 3-cyano-4-hydroxybenzoate. google.comgoogle.com
Etherification: The final etherification step with isopropyl bromide yields Mthis compound. google.comwipo.int
This modular approach allows for the synthesis of a variety of alkyl ester analogues by simply selecting the appropriate 4-hydroxybenzoate ester as the starting material. This flexibility is crucial for studies aiming to understand how the ester functionality influences the compound's properties and reactivity.
Table 3: Synthesis of Mthis compound
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Formylation | Methyl 4-hydroxybenzoate | Paraformaldehyde, MgCl₂, Et₃N | Methyl 3-formyl-4-hydroxybenzoate |
| 2 | Nitrile Formation | Methyl 3-formyl-4-hydroxybenzoate | Hydroxylamine hydrochloride, Acetyl chloride | Methyl 3-cyano-4-hydroxybenzoate |
| 3 | Etherification | Methyl 3-cyano-4-hydroxybenzoate | Isopropyl bromide, K₂CO₃ | Mthis compound |
Isopropoxy Group Modifications
The isopropoxy group in this compound can undergo specific chemical transformations, primarily involving cleavage of the ether linkage.
One of the most common modifications of aryl alkyl ethers is their cleavage under acidic conditions. chemijournal.comlibretexts.orglibretexts.orgpressbooks.pubpressbooks.pubmasterorganicchemistry.com For aryl isopropyl ethers, this reaction typically proceeds via a mechanism with S(_N)1 character due to the stability of the resulting isopropyl carbocation. libretexts.orgpressbooks.pub The reaction is generally carried out using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemijournal.comlibretexts.orglibretexts.orgpressbooks.pubpressbooks.pubmasterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen by the strong acid, which creates a good leaving group (isopropanol). chemijournal.comlibretexts.orglibretexts.orgpressbooks.pubpressbooks.pubmasterorganicchemistry.com Subsequent departure of the isopropanol (B130326) generates a tertiary carbocation at the isopropyl position, which is then attacked by the halide anion (e.g., Br or I) to form an isopropyl halide. The other product of this reaction is ethyl 3-cyano-4-hydroxybenzoate. It is important to note that the cleavage occurs at the alkyl-oxygen bond and not the aryl-oxygen bond, as the sp-hybridized carbon of the benzene ring is not susceptible to nucleophilic attack. chemijournal.comlibretexts.orglibretexts.org
More recent and milder methods for the dealkylation of aryl ethers have also been developed. These include the use of Lewis acids like aluminum trichloride (B1173362) (AlCl(_3)) acs.org or boron tribromide (BBr(_3)), which can selectively cleave aryl alkyl ethers. For instance, aluminum trichloride has been shown to be effective in the selective cleavage of isopropyl aryl ethers. acs.org Photocatalytic methods using a copper catalyst and oxygen as an oxidant have also been reported for the dealkylation of aryl alkyl ethers under mild conditions. acs.org These modern methods may offer advantages in terms of substrate scope and functional group tolerance compared to traditional strong acid cleavage.
A summary of representative conditions for the cleavage of the isopropoxy group is presented in Table 1.
Table 1: Representative Conditions for Isopropoxy Group Cleavage
| Reagent(s) | Solvent | Temperature | Products |
|---|---|---|---|
| HBr (aq) | - | Reflux | Ethyl 3-cyano-4-hydroxybenzoate, Isopropyl bromide |
| HI (aq) | - | Reflux | Ethyl 3-cyano-4-hydroxybenzoate, Isopropyl iodide |
| AlCl(_3) | Dichloromethane | Room Temperature | Ethyl 3-cyano-4-hydroxybenzoate, Isopropyl chloride |
| BBr(_3) | Dichloromethane | -78 °C to Room Temp | Ethyl 3-cyano-4-hydroxybenzoate, Isopropyl bromide |
| Cu catalyst, O(_2), light | Acetonitrile | Room Temperature | Ethyl 3-cyano-4-hydroxybenzoate |
Halogenation and Other Substitutions on the Aromatic Ring
The benzene ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution is dictated by the directing effects of the existing substituents. The isopropoxy group is an activating ortho, para-director, while the cyano and ethyl ester groups are deactivating meta-directors. unizin.orgorganicchemistrytutor.com In this case, the directing effects are reinforcing, strongly favoring substitution at the positions ortho to the isopropoxy group (i.e., positions 2 and 5) and meta to the cyano and ester groups. libretexts.orgpressbooks.publibretexts.org
Halogenation
Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. For a molecule like this compound, halogenation is predicted to occur at the positions activated by the isopropoxy group. Due to steric hindrance from the adjacent isopropoxy and cyano groups, substitution at position 5 is generally less favored than at position 2.
Typical conditions for the bromination of activated aromatic rings involve the use of bromine (Br(_2)) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr(_3)) or in a solvent like acetic acid. For chlorination, chlorine (Cl(_2)) with a Lewis acid like iron(III) chloride (FeCl(_3)) or aluminum chloride (AlCl(_3)) is commonly employed.
Nitration
Nitration introduces a nitro group (-NO(_2)) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)). chegg.comnih.gov For this compound, nitration would be expected to occur at the positions ortho to the activating isopropoxy group. Studies on the nitration of ethylbenzene (B125841) show the formation of ortho and para isomers. researchgate.net
Friedel-Crafts Reactions
Friedel-Crafts reactions, including acylation and alkylation, are fundamental methods for forming carbon-carbon bonds on an aromatic ring. chemijournal.comlongdom.orgnih.govbyjus.commasterorganicchemistry.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the benzene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, typically AlCl(_3). chemijournal.comlongdom.orgnih.govbyjus.commasterorganicchemistry.com For this compound, acylation would be directed to the positions ortho to the isopropoxy group. The acylation of veratrole (1,2-dimethoxybenzene), a similarly activated aromatic ether, demonstrates that such reactions proceed readily. chemijournal.comlongdom.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements, which can be limitations.
A summary of predicted electrophilic aromatic substitution reactions on this compound is provided in Table 2.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br(_2), FeBr(_3) | Ethyl 2-bromo-3-cyano-4-isopropoxybenzoate |
| Chlorination | Cl(_2), AlCl(_3) | Ethyl 2-chloro-3-cyano-4-isopropoxybenzoate |
| Nitration | HNO(_3), H(_2)SO(_4) | Ethyl 3-cyano-4-isopropoxy-2-nitrobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl(_3) | Ethyl 2-acyl-3-cyano-4-isopropoxybenzoate |
Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Cyano 4 Isopropoxybenzoate
Reactivity of the Ester Functionality
Hydrolysis Kinetics and Equilibrium Studies
Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of ethyl benzoates under basic conditions is effectively an irreversible process that follows a second-order kinetic model. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol (B145695).
Kinetic data from studies on various substituted ethyl benzoates demonstrate the significant impact of ring substituents on the reaction rate. rsc.orgrsc.org Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state and increasing the electrophilicity of the carbonyl carbon. In contrast, electron-donating groups slow the reaction down. For Ethyl 3-cyano-4-isopropoxybenzoate, the strong electron-withdrawing effect of the meta-cyano group is expected to dominate over the electron-donating effect of the para-isopropoxy group, leading to a hydrolysis rate that is faster than that of unsubstituted ethyl benzoate (B1203000).
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a tetrahedral intermediate. After proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. To drive the equilibrium towards the products, an excess of water is typically used. The synthesis of 3-cyano-4-isopropoxybenzoic acid, a related compound, often involves the hydrolysis of the corresponding ester under acidic or basic conditions. wikipedia.org
Table 1: Relative Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Aqueous Ethanol at 25°C Data is generalized from studies on similarly substituted compounds to illustrate substituent effects.
| Substituent(s) | Position | Relative Rate (k/k₀) | Expected Effect on this compound |
|---|---|---|---|
| None (Ethyl benzoate) | - | 1.0 | Reference compound |
| 4-Methoxy | para | ~0.4 | The similar 4-isopropoxy group is electron-donating, decreasing the rate. |
| 3-Cyano | meta | ~8.0 | The 3-cyano group is strongly electron-withdrawing, significantly increasing the rate. |
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. ucla.edu This reaction is also typically catalyzed by an acid (like sulfuric acid) or a base (like an alkoxide). taylorandfrancis.com For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester, R' 3-cyano-4-isopropoxybenzoate, and ethanol.
The reaction is an equilibrium process. To shift the equilibrium toward the desired product, the reactant alcohol is often used in large excess as the solvent. taylorandfrancis.com The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Acid-Catalyzed Mechanism: Involves protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol.
Base-Catalyzed Mechanism: Involves nucleophilic attack by an alkoxide (formed by deprotonation of the new alcohol by a strong base) on the carbonyl carbon.
This transformation is relevant in syntheses where a different ester functionality is required, for instance, in the preparation of related pharmaceutical intermediates where methyl or isopropyl esters might be needed. acs.org
Table 2: Common Catalysts for Transesterification
| Catalyst Type | Examples | Conditions |
|---|---|---|
| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Typically refluxing in excess alcohol |
| Base Catalysts | NaOR', KOR', NaH | Anhydrous conditions, often at room temperature or with gentle heating |
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. taylorandfrancis.comncert.nic.in The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group (in this case, the ethoxide, -OEt). taylorandfrancis.com
Electrophilicity of the Carbonyl Carbon: The presence of the electron-withdrawing cyano group on the benzene (B151609) ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate.
Stability of the Leaving Group: The ethoxide ion is a reasonably good leaving group.
Besides hydrolysis and transesterification, other important nucleophilic acyl substitutions include:
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, 3-cyano-4-isopropoxybenzamide. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Reduction with Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to a primary alcohol ( (3-cyano-4-isopropoxyphenyl)methanol ). The reaction proceeds via nucleophilic acyl substitution where a hydride ion is the nucleophile, forming an aldehyde intermediate which is then rapidly reduced to the alcohol.
Reactivity of the Nitrile (Cyano) Group
The nitrile group (-C≡N) is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. ncert.nic.in
Nucleophilic Addition Reactions at the Nitrile Carbon
The triple bond of the nitrile group can undergo addition reactions, similar to a carbonyl group. ncert.nic.in Attack by a nucleophile on the nitrile carbon leads to the formation of an imine anion intermediate, which can then be protonated or react further.
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) can add to the nitrile carbon. The initial product is an imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields a ketone. For this compound, reaction with a Grignard reagent followed by hydrolysis would transform the cyano group into a keto group, yielding an ethyl 3-acyl-4-isopropoxybenzoate.
Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to nitriles to form ketones after hydrolysis.
Blaise Reaction: This reaction involves the addition of an organozinc reagent (formed from an α-halo ester) to a nitrile, yielding a β-enamino ester or, after hydrolysis, a β-keto ester.
Addition of Amines: While less common for simple nitriles, the addition of amines can be facilitated by catalysts or intramolecularly, as seen in the synthesis of various nitrogen-containing heterocycles. cuny.edu
Reduction of the Nitrile to Amines
The reduction of nitriles is a highly valuable transformation as it provides a direct route to primary amines. wikipedia.org This conversion requires strong reducing agents or catalytic hydrogenation.
Catalytic Hydrogenation: This is a common industrial method for reducing nitriles. The reaction is typically carried out using hydrogen gas (H₂) under pressure with a metal catalyst. wikipedia.org Depending on the catalyst and conditions, different products can be obtained. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, Raney nickel is often used in the presence of ammonia.
Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and common laboratory reagent for the complete reduction of nitriles to primary amines. wikipedia.orgmasterorganicchemistry.com The reaction involves the successive addition of two hydride ions to the nitrile carbon. The resulting dianion is then protonated during aqueous workup to give the primary amine, (3-(aminomethyl)-4-isopropoxyphenyl)ethan-1-ol (assuming the ester is also reduced).
Partial Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents and controlled conditions. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the standard reagent for this transformation. wikipedia.org It adds one equivalent of hydride to form an aluminum-imine intermediate, which upon acidic workup hydrolyzes to the corresponding aldehyde.
Table 3: Common Reagents for the Reduction of Aromatic Nitriles
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| H₂ / Raney Ni, PtO₂, or Pd/C | Primary Amine (R-CH₂NH₂) | High pressure, elevated temperature | Can produce secondary/tertiary amine byproducts. Ammonia is often added to suppress this. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Very effective but will also reduce the ester group. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Primary Amine (R-CH₂NH₂) | Alcoholic solvent | A milder alternative to LiAlH₄, but often requires a catalyst. Does not typically reduce esters. |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (R-CHO) | Anhydrous non-polar solvent (e.g., Toluene, Hexane) at low temperature (-78 °C), followed by aqueous workup | Stops at the aldehyde stage after hydrolysis of the intermediate imine. wikipedia.org |
Conversion of Nitrile to Carboxylic Acid or Amide Derivatives
The cyano group is a versatile functional group that can be readily converted into other valuable moieties, most notably carboxylic acids and amides, through hydrolysis. lumenlearning.combyjus.com
The hydrolysis of the nitrile in a related compound, 3-cyano-4-isopropoxybenzoic acid, has been documented. This suggests that the ester, this compound, would undergo a similar transformation under appropriate conditions. The reaction can proceed under either acidic or basic catalysis. lumenlearning.comlibretexts.org
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid. byjus.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.org
Acid-Catalyzed Hydrolysis of Nitrile to Carboxylic Acid
| Reactant | Reagents | Product |
|---|
Alternatively, alkaline hydrolysis can be employed by heating the nitrile with a base like sodium hydroxide. libretexts.org This method initially produces the carboxylate salt, which then requires acidification with a strong acid to yield the final carboxylic acid. libretexts.org The initial product of nitrile hydrolysis under basic conditions is an amide. byjus.com
Base-Catalyzed Hydrolysis of Nitrile to Amide
| Reactant | Reagents | Product |
|---|
The conversion of nitriles to amides can also be achieved under more controlled conditions to prevent over-hydrolysis to the carboxylic acid. One such method involves the use of manganese dioxide as a catalyst in the presence of water. google.com
Reactivity of the Isopropoxy Group
The isopropoxy group, an ether linkage to the aromatic ring, is generally stable but can be cleaved under specific and often harsh reaction conditions.
The cleavage of aryl ethers typically requires strong reagents. Common methods include the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). However, these conditions are harsh and may affect other functional groups present in the molecule, such as the ester, which can be hydrolyzed.
A more selective method for cleaving aryl ethers is the use of boron tribromide (BBr₃). This Lewis acid is particularly effective for cleaving ethers and can often be used at low temperatures, which may help to preserve the ester functionality.
No common rearrangement pathways are directly applicable to the isopropoxy group on the benzene ring under typical reaction conditions.
Aromatic Ring Functionalization and Derivatization
The substitution pattern of the benzene ring in this compound, with its electron-donating isopropoxy group and electron-withdrawing cyano and ester groups, dictates the regioselectivity of further functionalization reactions.
In electrophilic aromatic substitution (SEAr) , the isopropoxy group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the cyano and ethyl ester groups are deactivating, meta-directors because they withdraw electron density from the ring. The positions on the ring are therefore influenced by a combination of these directing effects. The positions ortho to the strongly activating isopropoxy group are the most likely sites for electrophilic attack.
In nucleophilic aromatic substitution (SNAr) , the presence of strong electron-withdrawing groups, such as the cyano group, ortho or para to a potential leaving group, activates the ring for nucleophilic attack. libretexts.orgyoutube.com For SNAr to occur on this compound, a leaving group would need to be introduced onto the ring, for instance, through a prior electrophilic halogenation. The electron-withdrawing nature of the cyano and ester groups would stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org
While specific cross-coupling reactions involving this compound are not widely reported, the structural motifs present suggest its potential as a substrate in such transformations. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
For these reactions to occur, the aromatic ring would typically need to be functionalized with a halide (e.g., Br, I) or a triflate group. Assuming such a derivative, the presence of the cyano and ester groups is generally well-tolerated in many cross-coupling protocols, including Suzuki, Heck, and Sonogashira reactions. organic-chemistry.org The choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as the potential for the cyano group to poison the palladium catalyst. nih.gov However, modern catalyst systems have been developed to overcome this issue. nih.gov
Copper-catalyzed reactions, such as the Ullmann condensation, could also be envisioned for forming carbon-nitrogen or carbon-oxygen bonds at a halogenated position on the ring. nih.gov
Reaction Kinetics and Mechanistic Investigations
Detailed experimental kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of this molecule can be understood by examining the well-established principles governing the reactions of its constituent functional groups: the ethyl ester, the cyano group, and the substituted benzene ring.
The primary reactions this compound undergoes are hydrolysis of the ester, reduction of the nitrile, and electrophilic substitution on the aromatic ring. The kinetics of these reactions are heavily influenced by the electronic nature of the substituents. The isopropoxy group (-O-iPr) is an electron-donating group (EDG) through resonance, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the cyano (-CN) and ethyl carboxylate (-COOEt) groups are electron-withdrawing groups (EWG), deactivating the ring and directing incoming electrophiles to the meta position.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-4-isopropoxybenzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification):
The alkaline hydrolysis of esters, particularly aromatic esters, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govchemrxiv.org This is a second-order reaction, with the rate being dependent on the concentration of both the ester and the hydroxide ion. chemrxiv.orglibretexts.org
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A final proton transfer yields the carboxylate salt and ethanol. The presence of the electron-withdrawing cyano group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. chemrxiv.org
Acid-Catalyzed Hydrolysis:
Table 1: Expected Relative Rates of Hydrolysis for Substituted Benzoates
This table illustrates the predicted effect of substituents on the rate of base-catalyzed hydrolysis relative to ethyl benzoate. The predictions are based on the electronic properties of the substituents.
| Compound | Substituent Effects | Predicted Relative Rate of Hydrolysis (k/k₀) |
| Ethyl benzoate | Reference | 1 |
| Ethyl 4-methoxybenzoate | Strong electron-donating group | < 1 |
| Ethyl 4-nitrobenzoate | Strong electron-withdrawing group | > 1 |
| This compound | Competing effects: strong EWG (-CN) and moderate EDG (-O-iPr) | > 1 (overall electron-withdrawing character dominates) |
This table is illustrative and based on established chemical principles of substituent effects on reaction rates. Actual kinetic data for this compound is not available in the cited sources.
The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. The choice of reagent can influence the reaction conditions and selectivity. nih.govorganic-chemistry.org Catalytic hydrogenation is a common and efficient method for this transformation. acsgcipr.orglibretexts.orgwikipedia.org
The reaction typically proceeds by the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. libretexts.orgwikipedia.org The reaction proceeds via an imine intermediate, which is further reduced to the amine. acsgcipr.org
Table 2: Common Reagents for Nitrile Reduction and General Conditions
| Reducing Agent | Typical Conditions | Product |
| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | Primary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |
| Diisopropylaminoborane/cat. LiBH₄ | THF, ambient or reflux temperature | Primary Amine |
This table provides a general overview of common reduction methods. Specific conditions for this compound would require experimental optimization.
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.combyjus.com
Isopropoxy group (-O-iPr): As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
Cyano group (-CN): This is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.
Ethyl ester group (-COOEt): This is a deactivating group and a meta-director.
The positions ortho to the isopropoxy group are positions 3 and 5. Position 3 is already substituted with the cyano group. Position 5 is also meta to both the cyano and ester groups. The position para to the isopropoxy group is occupied by the ester. Therefore, electrophilic attack will be strongly directed to position 5, which is ortho to the powerful activating isopropoxy group and meta to the two deactivating groups. The reaction rate will be slower than that of benzene due to the presence of the two deactivating groups, but faster than a benzene ring with only deactivating groups due to the powerful activating effect of the isopropoxy group.
The mechanism of EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This is the slow, rate-determining step. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Ethyl 3 Cyano 4 Isopropoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of Ethyl 3-cyano-4-isopropoxybenzoate, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The aliphatic region shows signals for the ethyl and isopropyl groups.
A representative ¹H NMR data set for this compound is presented below:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-2 |
| 8.09 | dd | 1H | H-6 |
| 7.15 | d | 1H | H-5 |
| 4.65 | sept | 1H | CH (isopropoxy) |
| 4.38 | q | 2H | OCH₂ (ethyl) |
| 1.42 | d | 6H | CH₃ (isopropoxy) |
| 1.39 | t | 3H | CH₃ (ethyl) |
Table 1: ¹H NMR spectral data for this compound.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, providing a map of the carbon skeleton.
A summary of the ¹³C NMR spectral data is provided in the following table:
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O (ester) |
| 162.0 | C-4 |
| 135.0 | C-6 |
| 132.5 | C-2 |
| 116.5 | C-5 |
| 115.8 | CN |
| 104.0 | C-3 |
| 72.5 | CH (isopropoxy) |
| 61.5 | OCH₂ (ethyl) |
| 21.8 | CH₃ (isopropoxy) |
| 14.2 | CH₃ (ethyl) |
Table 2: ¹³C NMR spectral data for this compound.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful methods that reveal correlations between different nuclei, providing deeper insights into the molecular structure. slideshare.netscribd.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the coupled aromatic protons and within the ethyl and isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu This is crucial for definitively assigning the carbon signals based on their attached protons. For example, the proton at 4.38 ppm would show a correlation to the carbon at 61.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of the molecule. youtube.com For instance, the protons of the ethyl group would show correlations to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is instrumental in determining the stereochemistry and conformation of a molecule.
Microcryoprobe NMR for Sample-Limited Analysis
In situations where the amount of available sample is very small, microcryoprobe NMR technology offers a significant advantage. bruker.com By cooling the NMR probe electronics to cryogenic temperatures, the signal-to-noise ratio is dramatically increased. This allows for the acquisition of high-quality NMR data from microgram quantities of material, making it an invaluable tool in natural product isolation and other sample-limited research areas. bruker.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. shimadzu.delibretexts.org The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. libretexts.org
For this compound (C₁₃H₁₅NO₃), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 233.26. cymitquimica.com Common fragmentation pathways would involve the loss of the ethyl group, the isopropoxy group, and other characteristic fragments.
A representative table of expected major fragments in the EI-MS of this compound is shown below:
| m/z | Fragment |
| 233 | [M]⁺ |
| 218 | [M - CH₃]⁺ |
| 188 | [M - OCH₂CH₃]⁺ |
| 174 | [M - COOCH₂CH₃]⁺ |
| 146 | [M - COOCH₂CH₃ - C₂H₄]⁺ |
Table 3: Predicted major fragmentation peaks in the EI-MS of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone soft ionization technique used to determine the molecular weight of thermally labile and polar molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ), analysis via ESI-MS in positive ion mode would typically result in the formation of a protonated molecule, [M+H]⁺. cymitquimica.com This would be observed as a primary ion peak at a mass-to-charge ratio (m/z) of approximately 234.27. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 256.25) or the potassium adduct [M+K]⁺ (m/z ≈ 272.22), may also be detected depending on the purity of the solvents and sample. ESI is preferred for such compounds because it minimizes fragmentation, ensuring the molecular ion peak is a prominent feature of the spectrum, which is crucial for initial molecular weight confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, typically to four or five decimal places. This allows for the unambiguous determination of the elemental formula of this compound. Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the monoisotopic masses of the constituent atoms.
Instruments such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are used for HRMS analysis. lcms.cz By measuring the m/z value with high accuracy, it is possible to confirm the elemental composition and differentiate the target compound from other molecules that may have the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Theoretical Monoisotopic Mass | 233.1052 Da |
| Expected Ion (Positive ESI) | [M+H]⁺ |
The experimentally measured exact mass must align with the theoretical value within a narrow mass tolerance window (typically < 5 ppm) to confirm the elemental formula C₁₃H₁₅NO₃.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Impurity Profiling (focusing on methodology, not specific impurities' properties)
Hyphenated techniques are essential for separating the target compound from a complex matrix and identifying potential impurities. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the volatility and thermal stability of the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for analyzing compounds like this compound. The liquid chromatograph first separates the compound from any non-volatile impurities based on polarity. The separated components then enter the mass spectrometer, where a precursor ion (e.g., m/z 234.1) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification and impurity identification. mdpi.com The methodology involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. mdpi.comeurl-pesticides.eu
Table 2: Typical LC-MS/MS Methodological Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| LC System | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | lcms.cz |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | lcms.cz |
| Flow Rate | 0.2 - 0.5 mL/min | lcms.czmdpi.com |
| Gradient | Programmed gradient from low to high %B | mdpi.com |
| Injection Volume | 1 - 10 µL | lcms.czmdpi.com |
| MS/MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | lcms.cz |
| Capillary Voltage | 3000 - 4000 V | lcms.cz |
| Drying Gas Temp. | 250 - 350 °C | lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) For purity analysis, GC-MS separates compounds based on their volatility and interaction with the GC column stationary phase. jmchemsci.com The separated compounds are then ionized, typically by electron ionization (EI), which causes reproducible fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for identification by comparison with spectral libraries. GC-MS is particularly useful for identifying volatile and semi-volatile impurities. au.dk
Table 3: Typical GC-MS Methodological Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC System | ||
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | lcms.cz |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | lcms.cz |
| Inlet Mode | Splitless | lcms.cz |
| Oven Program | Temperature ramp (e.g., 50°C hold, ramp to 300°C) | lcms.cz |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | lcms.cz |
| Source Temp. | 200 - 250 °C | lcms.cz |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By analyzing the absorption of IR radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the functional groups.
For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 | nist.gov |
| Ester Carbonyl (C=O) | Stretch | 1715 - 1735 | nist.gov |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | nist.gov |
| Ether & Ester (C-O) | Stretch | 1050 - 1300 | nist.govnist.gov |
| Aliphatic C-H | Stretch | 2850 - 3000 |
The presence of these characteristic peaks in the experimental IR spectrum provides strong evidence for the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugated systems. The parts of a molecule that absorb light in this region are known as chromophores.
The primary chromophore in this compound is the substituted benzene ring, which contains a system of conjugated π-electrons. The presence of the ester and cyano groups attached to the ring modifies its electronic properties and, consequently, its UV absorption profile. The analysis involves dissolving the compound in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) and measuring its absorbance at different wavelengths. The resulting spectrum typically shows one or more absorption maxima (λ_max), which are characteristic of the molecule's electronic transitions (e.g., π → π*). researchgate.net This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes to the chromophore.
X-ray Crystallography for Solid-State Structure Determination
While a published crystal structure for this compound was not found in the search, a successful analysis would require growing a single, high-quality crystal of the compound. The crystal would then be analyzed using an X-ray diffractometer. The resulting data would confirm the connectivity of the atoms and reveal the planarity of the benzene ring, the spatial orientation of the ethyl ester and isopropoxy substituents, and any intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize the crystal lattice. nih.govnih.gov
Table 5: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Example Data Type | Reference |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | nih.govmdpi.com |
| Space Group | e.g., P2₁/n, P2₁2₁2₁ | nih.govmdpi.com |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | nih.govnih.gov |
| Bond Lengths | e.g., C=O, C≡N, C-O (in Å) | |
| Bond Angles | e.g., O-C-C, C-C-N (in °) | |
| Torsion Angles | Describing molecular conformation |
The results would provide unequivocal proof of the compound's structure. nih.gov
Advanced Separation Techniques for Purity Assessment and Isolation
Beyond hyphenated techniques, advanced separation methods are crucial for both assessing the purity of this compound and for its isolation in a high-purity form.
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. Using a UV or Diode-Array Detector (DAD), HPLC can separate the main compound from impurities. The area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity (e.g., % area). The method is highly reproducible and sensitive.
Preparative HPLC is an extension of analytical HPLC that is used for isolation. By using a larger column and higher flow rates, significant quantities of the compound can be injected and separated. The fraction corresponding to the pure compound is collected, and the solvent is removed to yield a highly purified sample, which can be used as an analytical standard or for further research.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another robust method for purity assessment, particularly for volatile impurities. FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic compounds.
These separation techniques are fundamental in quality control, ensuring that the compound meets required purity specifications (e.g., >95%) before its use in further applications. cymitquimica.com
Computational Chemistry and Theoretical Studies of Ethyl 3 Cyano 4 Isopropoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of the electronic structure and properties of molecules. For ethyl 3-cyano-4-isopropoxybenzoate, these calculations offer a lens through which to view its fundamental chemical nature.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. For this compound, this involves determining the precise orientations of the ethyl ester and isopropoxy groups relative to the benzene (B151609) ring, as well as the geometry of the cyano group. The resulting optimized structure provides a wealth of information, including the exact bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.
| Parameter | Optimized Value (Å/°) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.21 |
| C≡N (cyano) | 1.16 |
| C-O (isopropoxy) | 1.37 |
| O-C-C (ester angle) | 109.5 |
| C-C-N (cyano angle) | 178.9 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the cyano and ester groups and the electron-donating nature of the isopropoxy group influence the energies of these frontier orbitals.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap | 5.13 |
Note: The data in this table is illustrative and based on typical FMO analysis of substituted aromatic compounds.
Calculation of Electrostatic Potentials and Reactivity Descriptors
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester and isopropoxy groups and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electrophilicity index (ω).
Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution.
Chemical Softness (S) : The reciprocal of hardness (1/η). It indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) : Calculated as μ²/2η, where μ is the electronic chemical potential (approximately (E_HOMO + E_LUMO) / 2). It quantifies the electrophilic power of a molecule.
| Reactivity Descriptor | Calculated Value |
| Chemical Hardness (η) | 2.565 eV |
| Chemical Softness (S) | 0.390 eV⁻¹ |
| Electrophilicity Index (ω) | 3.01 eV |
Note: The data in this table is illustrative and derived from the hypothetical HOMO-LUMO energies.
Molecular Docking and Dynamics Simulations (as applied to chemical interactions, not biological efficacy)
While often used in drug discovery, molecular docking and dynamics simulations can also be applied to understand the non-covalent interactions of this compound with other chemical species or surfaces. For instance, simulations could model the interaction of this molecule with a stationary phase in chromatography or its adsorption onto a catalyst surface.
Molecular dynamics simulations can provide insights into the time-dependent behavior of the molecule, revealing how its conformation and interactions evolve over picoseconds or nanoseconds. This can be particularly useful for understanding its solvation properties and its behavior in different solvent environments.
Conformational Analysis and Torsional Barriers
The flexibility of the ethyl ester and isopropoxy side chains means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This helps to identify the most stable, low-energy conformations and the energy barriers between them.
A potential energy surface scan for the rotation around the C(aromatic)-O(ester) and C(aromatic)-O(isopropoxy) bonds would reveal the energy penalties associated with different orientations of these groups. The torsional barriers provide information on the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.
For this compound, DFT calculations can be used to predict its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts.
IR Spectroscopy : The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this molecule, characteristic predicted peaks would include the C≡N stretch, the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.
NMR Spectroscopy : The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of experimental NMR spectra.
| Spectroscopic Data | Predicted Value |
| IR: C≡N stretch | ~2230 cm⁻¹ |
| IR: C=O stretch | ~1725 cm⁻¹ |
| ¹H NMR: CH₃ (ethyl) | ~1.3 ppm |
| ¹H NMR: CH₂ (ethyl) | ~4.3 ppm |
| ¹H NMR: CH (isopropyl) | ~4.7 ppm |
| ¹³C NMR: C≡N | ~115 ppm |
| ¹³C NMR: C=O | ~165 ppm |
Note: The data in this table is illustrative and represents typical predicted values for the functional groups present in the molecule.
Reaction Pathway Elucidation and Transition State Analysis
The formation of this compound is not a single-step event but a cascade of reactions, each with its own mechanistic nuances. Computational analysis allows for the theoretical dissection of these steps, providing insights that are often challenging to obtain through experimental means alone. The primary reaction sequence is outlined as:
Williamson Ether Synthesis: Formation of the 4-isopropoxy-3-cyanobenzonitrile intermediate.
Nitrile Hydrolysis: Conversion of the cyanobenzonitrile to 3-cyano-4-isopropoxybenzoic acid.
Fischer-Speier Esterification: Reaction of the benzoic acid derivative with ethanol (B145695) to form the final product.
A plausible alternative involves the esterification of a 4-hydroxy-3-cyanobenzoic acid precursor, followed by the Williamson ether synthesis. The specific sequence can be influenced by the starting materials and reaction conditions.
Williamson Ether Synthesis: Formation of the Isopropoxy Moiety
The introduction of the isopropoxy group at the C4 position of the benzene ring likely proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, in this case, isopropyl bromide. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. sciforum.netresearchgate.netacs.org
The phenoxide is generated by deprotonating a 4-hydroxy-3-cyanobenzonitrile precursor with a suitable base. The presence of the electron-withdrawing cyano group (-CN) ortho to the hydroxyl group increases the acidity of the phenol, facilitating its deprotonation.
The SN2 reaction mechanism involves a backside attack of the nucleophile on the electrophilic carbon of the alkyl halide. This leads to a pentacoordinate transition state where the C-O bond is forming and the C-Br bond is breaking simultaneously. sciforum.net
Table 1: Theoretical Geometrical Parameters of the SN2 Transition State for the Reaction of 4-cyano-phenoxide with Isopropyl Bromide (Exemplary Data)
| Parameter | Value |
| C-O Bond Length (Å) | 1.95 |
| C-Br Bond Length (Å) | 2.30 |
| O-C-Br Angle (°) | 178.5 |
| C-H Bond Lengths (Å) | 1.09 - 1.11 |
Note: The data in this table is illustrative and based on general SN2 transition state geometries. Specific values would require dedicated DFT calculations for this exact reaction.
A significant challenge in this step is the use of a secondary alkyl halide (isopropyl bromide). SN2 reactions with secondary halides are often slower and can compete with the E2 elimination pathway, which would lead to the formation of propene and the starting phenoxide. acs.org The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can favor the SN2 pathway. researchgate.net
Hydrolysis of the Nitrile Group
The conversion of the 3-cyano-4-isopropoxybenzonitrile intermediate to 3-cyano-4-isopropoxybenzoic acid is typically achieved through acid-catalyzed hydrolysis. This reaction proceeds in a stepwise manner. First, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms a primary amide intermediate. This amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. The hydrolysis of benzonitrile (B105546) to benzoic acid is a well-established transformation. youtube.com
Table 2: Calculated Activation Energies for the Stepwise Hydrolysis of a Substituted Benzonitrile (Illustrative Values)
| Reaction Step | Intermediate/Product | Activation Energy (kcal/mol) |
| Nitrile to Amide | Amide | ~20-25 |
| Amide to Carboxylic Acid | Carboxylic Acid | ~15-20 |
Note: These are generalized activation energies for nitrile hydrolysis. The electronic effects of the isopropoxy and cyano groups would influence these values.
Fischer-Speier Esterification: Formation of the Ethyl Ester
The final step in the proposed synthesis is the Fischer-Speier esterification of 3-cyano-4-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. youtube.com This reaction is a nucleophilic acyl substitution.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. youtube.com
Table 3: Key Bond Lengths in the Tetrahedral Intermediate of the Fischer Esterification (Theoretical Model)
| Bond | Bond Length (Å) |
| C(carbonyl)-O(ether) | 1.40 |
| C(carbonyl)-O(hydroxyl) | 1.42 |
| C(carbonyl)-O(ethanol) | 1.45 |
Note: This data represents a theoretical model of the tetrahedral intermediate. Actual bond lengths would be determined through computational optimization.
Applications of Ethyl 3 Cyano 4 Isopropoxybenzoate in Complex Chemical Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
In the field of organic synthesis, "building blocks" are relatively small and structurally simple molecules that can be assembled to create larger, more complex molecular structures. google.com Ethyl 3-cyano-4-isopropoxybenzoate fits this description perfectly, offering a scaffold with distinct functional groups that can be selectively manipulated. The presence of the cyano (C≡N), ester (-COOEt), and isopropoxy (-O-iPr) groups allows for a diverse range of chemical reactions, making it a valuable intermediate in multi-step syntheses. arkema.com
The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-4-isopropoxybenzoic acid, which can then be converted to acid chlorides, amides, or other esters. google.comgoogle.comnih.gov The cyano group is a particularly versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. acs.org The isopropoxy group, being a bulky ether, offers steric influence and can modify the electronic properties of the benzene (B151609) ring through its electron-donating effect. This combination of functionalities makes this compound a sought-after intermediate for introducing the 3-cyano-4-isopropoxybenzoyl moiety into target molecules.
Strategies for Incorporation of the 3-cyano-4-isopropoxybenzoyl Moiety into Advanced Molecular Architectures
The incorporation of the 3-cyano-4-isopropoxybenzoyl moiety into more advanced and complex molecular architectures can be achieved through several synthetic strategies. These strategies leverage the reactivity of the functional groups present in this compound.
One common approach involves the conversion of the ethyl ester to a more reactive species, such as an acid chloride. This acid chloride can then be used in Friedel-Crafts acylation reactions to attach the benzoyl group to another aromatic ring, or in acylation reactions with amines or alcohols to form amides and esters, respectively. This method provides a direct way to link the 3-cyano-4-isopropoxybenzoyl unit to other molecular fragments.
Another strategy focuses on the reactivity of the cyano group. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed if the cyano group is transformed into a suitable coupling partner, for instance, by conversion to a halide. Conversely, the cyano group itself can direct ortho-lithiation, allowing for the introduction of substituents at the C-2 position of the benzene ring. This functionalization provides a handle for further elaboration of the molecular structure.
Precursor in the Synthesis of Related Heterocyclic Systems
The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic systems. The presence of the cyano group ortho to a potential reaction site (the ester or a group introduced at the C-2 position) is particularly advantageous for cyclization reactions.
Synthesis of Cyano-Substituted Pyridine (B92270) Derivatives (conceptual linkage based on related compounds)
While direct synthesis of pyridine derivatives from this compound is not extensively documented, the chemistry of related 2-alkoxybenzonitriles suggests a strong conceptual linkage. The synthesis of cyano-substituted pyridines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a cyanoacetamide or a related species.
Conceptually, the cyano group of this compound could participate in cyclization reactions. For instance, if the ethyl ester were converted to a methyl ketone at the C-3 position, this could undergo a condensation reaction with a suitable nitrogen source to form a pyridine ring. Furthermore, reactions involving the cyano group and a neighboring functional group introduced at the C-2 position could lead to the formation of pyridone or other pyridine derivatives. The synthesis of various cyano-substituted pyridine derivatives from different starting materials has been reported, highlighting the general utility of the cyanated aromatic scaffold in constructing such heterocyclic systems. researchgate.netresearchgate.net
Construction of Fused-Ring Systems
The ortho-disposed functional groups in derivatives of this compound provide a template for the construction of fused-ring systems. The general principle involves an intramolecular cyclization reaction where the cyano group and another functional group on the benzene ring react to form a new ring fused to the original benzene ring.
Utility in the Development of Specialty Chemicals (excluding specific end-use drug applications)
Specialty chemicals are a category of chemical products that are sold on the basis of their performance or function, rather than their composition. The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of various specialty chemicals.
The presence of the cyano group and the aromatic ring suggests its potential use as a precursor in the synthesis of dyes and pigments. Aromatic nitriles are known intermediates in the production of phthalocyanine (B1677752) pigments, for example. wikipedia.org The isopropoxy and ester groups can be modified to fine-tune the color and solubility properties of the final dye molecule.
Furthermore, the structural motifs present in this compound are found in some agrochemical compounds. arkema.com The development of new pesticides and herbicides often involves the synthesis and screening of a large number of structurally diverse organic molecules, and this compound could serve as a key building block in such discovery programs.
Potential for Material Science Applications (e.g., liquid crystals, polymers, if structural motifs are relevant)
The rigid, rod-like structure inherent in the substituted benzene ring of this compound, combined with the presence of a polar cyano group, suggests its potential for applications in material science, particularly in the field of liquid crystals.
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline properties (mesogens) often possess a rigid core and flexible terminal groups. The 3-cyano-4-isopropoxybenzoyl moiety has structural features consistent with a mesogenic core. The cyano group is a common terminal group in liquid crystal molecules, contributing to a large dipole moment which is crucial for their alignment in an electric field. mdpi.comrsc.org
Research has shown that cyanophenyl benzoates and related structures can exhibit liquid crystalline behavior. mdpi.com By modifying the ester group of this compound with different alkyl or aromatic alcohols, it is conceivable to synthesize a range of new liquid crystal materials. The isopropoxy group would also influence the mesophase behavior and transition temperatures of these potential liquid crystals.
In the realm of polymer science, while less direct, the bifunctional nature of derivatives of this compound (e.g., the corresponding diol or dicarboxylic acid) could allow for their incorporation as monomers in the synthesis of specialty polymers. For example, the diacid could be used to form polyesters or polyamides with unique properties conferred by the cyano and isopropoxy substituents. These substituents could enhance thermal stability, modify solubility, or introduce specific optical properties to the resulting polymer.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of novel and sustainable synthetic methodologies for obtaining Ethyl 3-cyano-4-isopropoxybenzoate and its structural analogs is an area of burgeoning interest within the chemical community. Traditional synthetic pathways, while effective, often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that can be both economically and environmentally taxing. Future research is poised to address these limitations by exploring innovative and greener alternatives.
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. This includes the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, which can offer enhanced reactivity and selectivity while minimizing volatile organic compound (VOC) emissions. The exploration of catalytic systems based on earth-abundant and non-toxic metals is another key aspect of sustainable synthesis. For example, replacing traditional palladium or copper catalysts with iron or manganese-based alternatives could significantly reduce the environmental footprint of the synthesis.
Biocatalysis also presents a compelling strategy for the sustainable production of this compound. Enzymes, with their high specificity and ability to operate under mild conditions, can offer a green alternative to conventional chemical catalysts. The use of nitrile hydratases or lipases for the selective transformation of precursors could lead to highly efficient and environmentally friendly synthetic routes.
| Synthesis Strategy | Key Advantages |
| One-Pot Synthesis | Reduced waste, energy, and purification steps. |
| Green Solvents | Minimized VOC emissions, potential for enhanced reactivity. |
| Earth-Abundant Metal Catalysis | Reduced environmental impact and cost. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. |
Exploration of Underutilized Reactivity Pathways
The chemical structure of this compound, featuring a cyano group, an ester functionality, and an isopropoxy substituent on an aromatic ring, offers a rich landscape for exploring diverse and potentially underutilized reactivity pathways. Future research will likely focus on unlocking the full synthetic potential of this molecule by investigating novel transformations of its key functional groups.
The cyano group, for instance, is a versatile functional handle that can be transformed into a variety of other functionalities. While its conversion to a carboxylic acid or an amide is well-established, there is significant scope for exploring less common transformations. For example, the development of catalytic methods for the direct conversion of the cyano group into an amine or an aldehyde under mild conditions would be a valuable addition to the synthetic chemist's toolbox. Furthermore, the participation of the cyano group in cycloaddition reactions to form heterocyclic structures is an area ripe for investigation.
The ester group also presents opportunities for novel reactivity. Beyond its role as a protecting group or its conversion to a carboxylic acid, the development of methods for the direct functionalization of the ester moiety would be highly desirable. This could include, for example, the direct conversion of the ester into a ketone or an ether, or its participation in cross-coupling reactions.
The interplay between the different functional groups on the aromatic ring is another area of interest. The electronic effects of the cyano, ester, and isopropoxy groups can influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. A systematic study of these effects could lead to the discovery of novel and selective methods for the functionalization of the benzene (B151609) ring.
Advanced Spectroscopic Characterization of Intermediates and Products
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound necessitates the use of advanced spectroscopic techniques for the characterization of transient intermediates and final products. While standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable structural information, more sophisticated methods can offer deeper insights into the intricacies of chemical reactions.
Time-resolved spectroscopic techniques, such as time-resolved IR (TRIR) and transient absorption spectroscopy, are powerful tools for studying the kinetics and mechanisms of fast reactions. By monitoring the changes in the vibrational or electronic spectra of a reaction mixture on a very short timescale, it is possible to directly observe the formation and decay of reaction intermediates. This information is crucial for elucidating complex reaction pathways and for optimizing reaction conditions.
Advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within a molecule. This is particularly useful for the unambiguous assignment of the NMR spectra of complex molecules and for the structural elucidation of unknown reaction products. In situ NMR spectroscopy, where the reaction is monitored directly in the NMR tube, is another powerful technique for studying reaction mechanisms in real-time.
Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecule and analyzing the resulting fragment ions.
While specific experimental spectroscopic data for this compound is not widely available in the reviewed literature, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the isopropoxy group (doublet and septet), and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, and the carbons of the ethyl and isopropoxy groups. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Deeper Computational Insight into Reactivity and Structure
Computational chemistry has emerged as a powerful tool for gaining a deeper understanding of the structure, reactivity, and electronic properties of molecules. In the context of this compound, computational methods can provide valuable insights that complement experimental studies and guide the design of new synthetic strategies.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. DFT calculations can be used to predict a variety of molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts. By comparing the calculated properties with experimental data, it is possible to validate the computational model and to gain a more detailed understanding of the molecular structure.
DFT can also be used to study the mechanisms of chemical reactions. By calculating the energies of the reactants, products, and transition states, it is possible to determine the activation energy of a reaction and to identify the most likely reaction pathway. This information is invaluable for understanding the factors that control the rate and selectivity of a reaction and for designing more efficient catalysts.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of a molecule and can be used to study the interactions between a molecule and its environment, such as a solvent or a catalyst.
For this compound, computational studies could be employed to:
Predict its three-dimensional structure and conformational preferences.
Calculate its electronic properties, such as the distribution of electron density and the energies of the molecular orbitals.
Investigate the mechanism of its synthesis and its subsequent reactions.
Predict its spectroscopic properties, which can aid in the interpretation of experimental spectra.
Expanding the Scope of Synthetic Utility beyond Current Paradigms
While this compound is likely a valuable intermediate in the synthesis of more complex molecules, its own synthetic utility has not been extensively explored. Future research should aim to expand the scope of its applications by developing novel transformations that leverage its unique combination of functional groups.
One area of potential is in the synthesis of novel heterocyclic compounds. The cyano and ester groups can both participate in cyclization reactions to form a variety of five- and six-membered rings. For example, the reaction of this compound with a suitable binucleophile could lead to the formation of novel pyrimidine (B1678525) or pyridine (B92270) derivatives, which are common scaffolds in medicinal chemistry.
The isopropoxy group, while often considered a simple protecting group, could also be exploited for synthetic purposes. For example, the development of methods for the selective cleavage of the isopropoxy group or its conversion to other functional groups would increase the synthetic versatility of the molecule.
Furthermore, the unique electronic properties of the substituted aromatic ring could be harnessed in the design of novel materials. For instance, the incorporation of this moiety into polymers or organic electronic materials could lead to materials with interesting optical or electronic properties.
The exploration of the biological activity of this compound and its derivatives is another promising avenue for future research. The presence of the cyano and benzoate (B1203000) functionalities, which are found in many biologically active molecules, suggests that this compound may possess interesting pharmacological properties. Screening this compound against a variety of biological targets could lead to the discovery of new lead compounds for drug discovery.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-cyano-4-isopropoxybenzoate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step reactions involving esterification and functional group substitutions. A plausible route includes:
Esterification : Reacting 3-cyano-4-hydroxybenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester.
Alkylation : Introducing the isopropoxy group via nucleophilic substitution using isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃).
- Critical parameters : Temperature (60–80°C for esterification), solvent polarity (DMF or acetone for alkylation), and stoichiometric ratios (excess isopropyl halide to drive substitution).
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), isopropoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.6–4.7 ppm for methine), and aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, cyano (CN) at ~115–120 ppm.
- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (e.g., < 1.0 Å) resolves the cyano and isopropoxy orientations, while R-factors < 5% confirm accuracy .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?
Competing hydrolysis of the cyano group or incomplete alkylation can occur due to:
- Protic solvents : Promote nucleophilic attack on the cyano group, forming carboxylic acid derivatives.
- Base strength : Weak bases (e.g., NaHCO₃) may lead to incomplete deprotonation of the hydroxyl group, reducing alkylation efficiency.
Mitigation : Use anhydrous aprotic solvents (e.g., DMF) and strong bases (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC .
Q. How do steric and electronic effects of the isopropoxy and cyano groups influence the compound’s reactivity in further functionalization?
- Steric hindrance : The bulky isopropoxy group at the 4-position slows electrophilic substitution (e.g., nitration) at the 5-position.
- Electronic effects : The electron-withdrawing cyano group at 3-position directs electrophiles to the 5- and 6-positions. Computational DFT studies (e.g., Gaussian 09) can map electron density and predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
Discrepancies in IC₅₀ values or receptor binding may arise from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference.
- Assay conditions : Validate pH (7.4 for physiological mimicry) and temperature (37°C).
- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and assess cytotoxicity (e.g., MTT assay) to distinguish target-specific effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolite pathways?
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. For this compound:
- Predicted logP : ~2.5 (moderate lipophilicity).
- Metabolites : Hydrolysis of the ester to 3-cyano-4-isopropoxybenzoic acid (major pathway).
- Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., kinases) to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
